molecular formula C14H33NO5S B1606115 Monoethanolamine lauryl sulfate CAS No. 4722-98-9

Monoethanolamine lauryl sulfate

Cat. No.: B1606115
CAS No.: 4722-98-9
M. Wt: 327.48 g/mol
InChI Key: QVBODZPPYSSMEL-UHFFFAOYSA-N
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Description

Classification within Anionic Surfactants and Ethanolamine (B43304) Salts

Monoethanolamine lauryl sulfate (B86663) is categorized as an anionic surfactant. njchm.com This classification is due to the presence of a negatively charged sulfate group in its molecular structure. wikipedia.orgdotachem.com The "anionic" designation refers to the fact that the surface-active part of the molecule carries a net negative charge when dissolved in water. wikipedia.org Specifically, it belongs to the alkyl sulfate group of anionic surfactants. pcc.eu

As an ethanolamine salt, MEA-Lauryl Sulfate is formed from the reaction of a fatty acid (lauryl sulfate) with monoethanolamine (MEA). resikem.com.arcosmeticsinfo.org Ethanolamines, including monoethanolamine, diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA), are organic compounds that contain both an amine and an alcohol functional group. labsaco.comwikipedia.org The neutralization of acidic compounds like lauryl sulfuric acid with an ethanolamine results in the formation of a salt with improved solubility and desirable properties for various applications. cosmeticsinfo.org

CategoryClassificationKey Characteristics
Surfactant TypeAnionic SurfactantThe head of the molecule carries a net negative charge.
Chemical GroupAlkyl SulfateContains a sulfate group attached to a long-chain alkyl group (lauryl).
Salt TypeEthanolamine SaltFormed from the neutralization of an acid with monoethanolamine.

Historical Context and Evolution of Academic Research Focus

The history of surfactants dates back to the early 20th century, with significant developments occurring during and after World War II. morroccomethod.com While specific historical details on the initial synthesis of Monoethanolamine Lauryl Sulfate are not extensively documented in readily available literature, the evolution of its parent compounds, lauryl sulfates and ethanolamines, provides context. Sodium Lauryl Sulfate (SLS), a closely related anionic surfactant, was first used as an engine degreaser and its production for consumer products grew significantly due to its effectiveness as a foaming agent. morroccomethod.com

Early academic research on surfactants was largely driven by their industrial applications in detergents, emulsifiers, and foaming agents. wikipedia.org The focus was on understanding their fundamental properties, such as critical micelle concentration (CMC), surface tension reduction, and detergency.

Properties

CAS No.

4722-98-9

Molecular Formula

C14H33NO5S

Molecular Weight

327.48 g/mol

IUPAC Name

dodecyl sulfate;2-hydroxyethylazanium

InChI

InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2

InChI Key

QVBODZPPYSSMEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+]

Other CAS No.

4722-98-9

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis and Manufacturing Methodologies

Conventional Synthetic Routes and Reaction Mechanisms

The industrial production of Monoethanolamine Lauryl Sulfate (B86663) is a two-step process that begins with the sulfation of lauryl alcohol, followed by the neutralization of the resulting lauryl sulfuric acid with monoethanolamine (MEA).

Role of Precursors and Reaction Conditions

The primary precursors for the synthesis of MELS are lauryl alcohol, a sulfating agent, and monoethanolamine.

Lauryl Alcohol: This 12-carbon fatty alcohol can be derived from both petroleum-based feedstocks and renewable natural oils like palm kernel or coconut oil. nexanteca.com The choice of feedstock can influence the purity and sustainability profile of the final product.

Monoethanolamine (MEA): MEA is commercially produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). alliancechemical.comresearchgate.net This reaction also yields diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) as by-products. The ratio of these products can be controlled by adjusting the stoichiometry of the reactants; a higher proportion of ammonia favors the formation of MEA. researchgate.net The purification of MEA from this mixture is typically achieved through a series of distillation steps. researchgate.net

Sulfating Agents: The most common sulfating agent used in industrial-scale production is sulfur trioxide (SO₃). ijariie.comexiraso.com The reaction is highly exothermic and rapid. ijariie.comgoogle.com To control the reaction and prevent unwanted side reactions and discoloration (charring) of the product, the gaseous SO₃ is typically diluted with dry air or nitrogen. ijariie.com

The sulfation reaction is generally carried out in a continuous falling film reactor. ijariie.com In this process, a thin film of lauryl alcohol flows down the inner walls of the reactor and reacts with a co-current stream of the SO₃/air mixture. This method allows for efficient heat removal and precise control of the reaction conditions. The reaction mechanism involves the electrophilic attack of the sulfur trioxide on the oxygen atom of the lauryl alcohol's hydroxyl group, forming lauryl sulfuric acid. researchgate.net

Neutralization: The highly acidic lauryl sulfuric acid is then promptly neutralized with monoethanolamine to form the stable salt, Monoethanolamine Lauryl Sulfate. wikipedia.org This neutralization step is crucial as lauryl sulfuric acid is unstable and can readily hydrolyze back to lauryl alcohol and sulfuric acid. chemithon.com The neutralization is typically carried out in a separate vessel where MEA is added to the lauryl sulfuric acid under controlled temperature and pH conditions to yield the final product.

Precursor/ReactantRole in SynthesisSource/Production Method
Lauryl Alcohol Provides the hydrophobic "tail" of the surfactantDerived from petroleum or renewable sources (palm kernel oil, coconut oil) nexanteca.com
Ethylene Oxide Precursor for MonoethanolaminePetrochemical origin
Ammonia Reacts with ethylene oxide to produce MonoethanolamineIndustrial synthesis
Sulfur Trioxide (SO₃) Sulfating agent for lauryl alcoholTypically generated by burning sulfur exiraso.com
Monoethanolamine (MEA) Neutralizing agent and provides the hydrophilic "head"Reaction of ethylene oxide and ammonia alliancechemical.comresearchgate.net

By-product Formation and Purity Considerations in Industrial Processes

The purity of the final this compound product is influenced by the purity of the raw materials and the precise control of the reaction conditions.

By-products from MEA Production: As mentioned, the synthesis of MEA from ethylene oxide and ammonia also produces diethanolamine (DEA) and triethanolamine (TEA). researchgate.net While purification steps are in place, trace amounts of these secondary amines may remain and can potentially react with the lauryl sulfuric acid, leading to the formation of diethanolamine lauryl sulfate and triethanolamine lauryl sulfate as impurities in the final product.

By-products from Sulfation: The sulfation of lauryl alcohol is a highly energetic reaction that can lead to the formation of by-products if not carefully controlled. Over-sulfation, where more than one SO₃ molecule reacts with the alcohol, can occur. chemithon.com Another potential by-product is 1,4-dioxane, which can form during the sulfation of alcohol ethoxylates, a related class of surfactants. chemithon.com While MELS is a sulfate of a non-ethoxylated alcohol, stringent control of the sulfation process is still necessary to minimize any potential side reactions. Unreacted lauryl alcohol can also be present in the final product.

Purity of Commercial Products: Commercial grades of MELS are typically aqueous solutions with an active surfactant concentration ranging from 25% to 70%. The final product may also contain small amounts of inorganic salts, such as sodium sulfate, if sodium hydroxide (B78521) is used for pH adjustment, and unreacted starting materials. The purification of MELS can involve steps like filtration to remove solid impurities and treatment with agents like ozone to decompose certain organic impurities. google.com

By-productOriginImpact on Purity
Diethanolamine (DEA) Lauryl Sulfate Reaction with DEA impurity in MEAAffects the overall composition and properties of the surfactant
Triethanolamine (TEA) Lauryl Sulfate Reaction with TEA impurity in MEAAffects the overall composition and properties of the surfactant
Unreacted Lauryl Alcohol Incomplete sulfation reactionCan impact foaming and cleaning performance
Inorganic Salts (e.g., Sodium Sulfate) From pH adjustment or side reactionsCan affect viscosity and clarity of the final product

Emerging and Sustainable Synthesis Approaches

In response to growing environmental concerns and a demand for greener products, the chemical industry is exploring more sustainable methods for synthesizing surfactants like this compound.

Application of Green Chemistry Principles in Production

Green chemistry principles offer a framework for designing chemical processes that are more environmentally benign. pnas.org For surfactant synthesis, this includes using renewable feedstocks, designing safer chemicals, and increasing energy efficiency. surfactgreen.comsustainability-directory.comresearchgate.net

Key principles applicable to MELS production include:

Use of Renewable Feedstocks: Shifting from petroleum-based lauryl alcohol to versions derived from plant oils is a significant step towards a more sustainable product. wikipedia.orggoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. surfactgreen.com

Safer Solvents and Auxiliaries: While the conventional synthesis of MELS does not heavily rely on solvents, the principles of green chemistry encourage the use of safer alternatives if any are needed in purification or formulation stages. surfactgreen.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption. This can involve developing catalysts that allow reactions to occur at lower temperatures and pressures.

Utilization of Renewable Feedstocks

The primary opportunity for incorporating renewable resources into MELS production lies in the sourcing of the lauryl alcohol.

Bio-based Lauryl Alcohol: Long-chain alcohols, including lauryl alcohol, can be produced from renewable feedstocks such as vegetable oils and fats. nexanteca.com These natural triglycerides can be converted to fatty acids and then to fatty alcohols through processes like hydrogenolysis. researchgate.net The use of these bio-based alcohols results in a surfactant with a higher renewable carbon content. google.com

Enzymatic Synthesis: While still in the research and development phase for large-scale production, enzymatic processes offer a promising green alternative to conventional chemical synthesis. Enzymes, as biocatalysts, can operate under milder conditions of temperature and pH, potentially reducing energy consumption and the formation of by-products. sustainability-directory.com Research has been conducted on the enzymatic sulfation of alcohols using arylsulfate sulfotransferases. nih.govresearchgate.net However, significant challenges remain in the industrial scale-up of enzymatic processes, including enzyme stability, cost, and the efficiency of the recovery and reuse of the biocatalyst. adebiotech.orgresearchgate.netradicalz.eu

The development of robust and cost-effective enzymatic routes for the synthesis of MELS could represent a significant advancement in the sustainable production of this widely used surfactant.

Fundamental Interfacial and Colloidal Chemistry

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Surfactants like MELS, when dissolved in a solvent, will form aggregates of molecules called micelles above a certain concentration. wikipedia.org This concentration is known as the critical micelle concentration (CMC). wikipedia.org The formation of micelles is a crucial aspect of the functionality of surfactants. nih.gov The CMC is a key parameter that characterizes the efficiency of a surfactant. wikipedia.org Before the CMC is reached, the surface tension of the solution changes significantly with the surfactant concentration. wikipedia.org However, once micelles begin to form, the surface tension remains relatively constant. wikipedia.org

For anionic surfactants like sodium lauryl sulfate (B86663) (SLS), a close relative of MELS, the CMC in water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org The CMC value can be influenced by several factors, including the structure of the surfactant, temperature, and the presence of other substances in the solution. wikipedia.org Various techniques are employed to determine the CMC, such as surface tension measurements, conductivity, and fluorescence spectroscopy. ualberta.ca

Factors Influencing Micelle Formation and Aggregate Structure (e.g., Electrolyte Concentration, Temperature)

The formation and structure of MELS micelles are sensitive to the surrounding environmental conditions. Key factors that influence this behavior include:

Electrolyte Concentration: The addition of electrolytes to an anionic surfactant solution generally leads to a decrease in the CMC. This is because the electrolyte ions can shield the electrostatic repulsion between the negatively charged head groups of the surfactant molecules in the micelle, making it easier for them to aggregate. Studies on lauryl sulfates have shown that changing the counterions can significantly affect micelle formation. dtic.mil For instance, with alkali metal ions, the CMC was observed to decrease from lithium to cesium. dtic.mil This suggests that less hydrated ions are more effective at promoting micellization. dtic.mil

Temperature: Temperature can have a more complex effect on micellization. For some ionic surfactants, the CMC may initially decrease with increasing temperature, reach a minimum, and then increase. This behavior is attributed to the interplay of two opposing effects: the increased solubility of the surfactant at higher temperatures, which disfavors micellization, and the dehydration of the hydrophilic head groups, which favors it. Micelles will only form above a certain temperature known as the critical micelle temperature. wikipedia.org

The table below summarizes the influence of these factors on micelle formation.

Factor Effect on CMC Influence on Aggregate Structure
Electrolyte Concentration Generally decreases Can promote growth from spherical to larger, potentially rod-like, micelles.
Temperature Can increase or decrease depending on the surfactant and temperature range. Can affect micelle size and shape.

This table provides a generalized overview. The specific effects can vary depending on the surfactant and the experimental conditions.

Investigation of Aggregate Morphologies and Transitions (e.g., Spherical to Rod-like Micelles)

Surfactant molecules can self-assemble into various aggregate structures in solution, with the most common being spherical micelles. wikipedia.org In a spherical micelle, the hydrophobic tails of the surfactant molecules form a core, while the hydrophilic head groups are exposed to the aqueous environment. wikipedia.org

However, under certain conditions, such as changes in surfactant concentration, temperature, or the addition of electrolytes, these spherical micelles can undergo a transition to form larger, elongated structures like rod-like or cylindrical micelles. wikipedia.org This transition is driven by a change in the packing of the surfactant molecules. The shape of the aggregates is influenced by the balance between the size of the hydrophilic head and the hydrophobic tail, a concept often described by the hydrophilic-lipophilic balance (HLB). wikipedia.org

Surface Activity and Interfacial Tension Reduction Mechanisms

MELS is recognized for its excellent surface-active properties. pcc.eu Surfactants, by their amphiphilic nature, position themselves at the interface between two immiscible phases, such as air-water or oil-water. wikipedia.org This adsorption at the interface disrupts the cohesive energy between the solvent molecules, leading to a reduction in surface or interfacial tension. wikipedia.org

The mechanism of interfacial tension reduction involves the MELS molecules orienting themselves at the interface. The hydrophobic lauryl tail extends into the non-aqueous or less polar phase (like air or oil), while the hydrophilic monoethanolamine sulfate head group remains in the aqueous phase. This arrangement effectively creates a "bridge" between the two phases, lowering the energy required to maintain the interface.

The effectiveness of a surfactant in reducing surface tension is often quantified by the surface tension at the CMC (γCMC). For instance, the esterification product of lauric acid with triethanolamine (B1662121), a related compound, was found to have a γCMC of 22.1 mN/m. researchgate.net Generally, a lower γCMC indicates a more effective surfactant. The reduction of interfacial tension is a critical factor in applications such as enhanced oil recovery, where ultralow interfacial tension is desired. nih.govkruss-scientific.com

Interactions with Other Chemical Species and Material Interfaces

The behavior of MELS can be significantly modified through its interactions with other chemical species, such as co-surfactants and polymers. These interactions are crucial for formulating products with specific properties.

Mixed Micellization with Co-surfactants (e.g., Nonionic, Amphoteric Surfactants)

MELS is highly compatible with anionic, non-ionic, and amphoteric surfactants. pcc.eu When two or more different types of surfactants are present in a solution, they can form mixed micelles. mdpi.com This phenomenon, known as mixed micellization, often results in synergistic interactions, meaning the properties of the mixed system are superior to those of the individual surfactants. mdpi.com

For example, mixing an anionic surfactant like MELS with a nonionic or amphoteric surfactant can lead to a reduction in the CMC of the system. mdpi.com The presence of a nonionic surfactant can reduce the electrostatic repulsion between the anionic head groups of MELS in a micelle, facilitating their formation at a lower concentration. mdpi.com These interactions can be synergistic, and regular solution theory can be used to analyze the behavior of such binary mixtures. nih.gov This allows for the fine-tuning of formulation properties like foaming and viscosity. enaspol.eu

The table below provides a hypothetical example of how the CMC might change in a mixed surfactant system.

Surfactant System Hypothetical CMC (mM)
Monoethanolamine Lauryl Sulfate (alone) X
Nonionic Surfactant (alone) Y
MELS + Nonionic Surfactant (Mixed) < X and < Y

This is an illustrative table. Actual CMC values would need to be determined experimentally.

Polymer-Surfactant Complexation and Interfacial Behavior

MELS can also interact with polymers in solution, leading to the formation of polymer-surfactant complexes. nih.gov These interactions are driven by various forces, including electrostatic and hydrophobic interactions. For instance, an anionic surfactant like sodium lauryl sulfate can interact with a neutral polymer like polyethylene (B3416737) oxide. nih.gov

The formation of these complexes can significantly alter the properties of the solution, such as its viscosity and interfacial behavior. pharmaexcipients.com The interaction between an ionic surfactant and a polymer can impact the dissolution of other components in the formulation. pharmaexcipients.com For example, the interaction between docusate (B154912) sodium (an anionic surfactant) and povidone (a nonionic polymer) was found to decrease the release rate of a poorly soluble drug, which was attributed to an increase in the viscosity of the microenvironment. pharmaexcipients.com

Adsorption Phenomena at Solid-Liquid Interfaces

Following a comprehensive review of publicly available scientific literature, no specific research findings or quantitative data sets concerning the adsorption phenomena of this compound at solid-liquid interfaces could be located. While extensive research exists on the adsorption behavior of other anionic surfactants, such as sodium dodecyl sulfate (SDS), on various solid substrates like alumina (B75360) and calcite rice.eduresearchgate.netnih.gov, equivalent studies detailing the adsorption isotherms, thermodynamics, or specific interaction mechanisms for this compound are not present in the reviewed sources.

The adsorption of surfactants at solid-liquid interfaces is a critical phenomenon in numerous industrial applications, including mineral flotation, detergency, and enhanced oil recovery. rice.eduwikipedia.org This process is governed by a combination of forces, including electrostatic interactions between the charged surfactant headgroup and the surface, and hydrophobic interactions that drive the hydrocarbon tails to self-assemble at the interface. nih.gov The nature of the solid surface (e.g., its charge, composition, and mineralogy), the properties of the surfactant (e.g., headgroup and tail structure), and the conditions of the aqueous phase (e.g., pH, ionic strength, and temperature) all play a significant role in the extent and nature of adsorption. rice.edumdpi.comnih.gov

For anionic surfactants, adsorption is highly dependent on the surface charge of the solid. For instance, on a positively charged surface like alumina at a pH below its isoelectric point, the negatively charged sulfate headgroup of a surfactant would be attracted to the surface, initiating adsorption. researchgate.netresearchgate.net Conversely, on negatively charged surfaces, adsorption is less favorable unless mediated by other factors, such as the presence of divalent cations that can act as bridges between the surface and the surfactant. acs.org

Research on closely related compounds, like sodium dodecyl sulfate, has established that these molecules can form surface aggregates known as hemimicelles or admicelles at the solid-liquid interface. nih.gov However, without specific experimental studies on this compound, it is not possible to provide detailed research findings or construct data tables on its specific adsorption behavior. Studies on the adsorption of the monoethanolamine (MEA) cation itself have been conducted on oxide surfaces, but this does not describe the behavior of the full surfactant molecule. nih.govresearchgate.netbohrium.com

Due to the absence of specific data in the scientific literature, no data tables on the adsorption of this compound can be generated at this time.

Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in monoethanolamine lauryl sulfate (B86663). The IR spectrum of the monoethanolamine (MEA) component exhibits characteristic peaks corresponding to the stretching and bending vibrations of its amine (NH2), hydroxyl (O-H), and alkyl (C-H, C-N, C-O) groups. researchgate.netchemicalbook.comnist.gov For instance, the asymmetric and symmetric stretching vibrations of the N-H bond in the amino group appear around 3354 cm⁻¹ and 3278 cm⁻¹, respectively. researchgate.net The C-N and C-O stretching vibrations are typically observed around 1076 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net The lauryl sulfate portion of the molecule is characterized by strong absorption bands for the sulfate group (S=O and S-O stretching). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information about the arrangement of atoms within the molecule. chemicalbook.comresearchgate.net In the ¹H NMR spectrum of the monoethanolamine cation, distinct signals for the protons on the carbon atoms adjacent to the amino and hydroxyl groups can be observed. chemicalbook.comhmdb.ca The lauryl sulfate anion shows a characteristic set of signals corresponding to the long alkyl chain.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of monoethanolamine lauryl sulfate. The exact mass of the compound is approximately 327.2079 g/mol . nih.govchemspider.com The mass spectrum of the parent compound, lauryl sulfate, shows characteristic fragmentation that can be used for its identification. Similarly, the mass spectrum of monoethanolamine is well-documented and aids in confirming the cationic component of the salt. nist.gov

Raman spectroscopy can also be employed for the quantitative analysis of monoethanolamine in aqueous solutions, providing an alternative to other spectroscopic methods. researchgate.net

Table 1: Key Spectroscopic Data for this compound Components

Technique Component Key Observations
Infrared (IR) Spectroscopy Monoethanolamine N-H stretching: ~3354, 3278 cm⁻¹C-N stretching: ~1076 cm⁻¹C-O stretching: ~1029 cm⁻¹ researchgate.net
Lauryl Sulfate Strong S=O and S-O stretching bands researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Monoethanolamine Distinct signals for protons near amino and hydroxyl groups chemicalbook.comhmdb.ca
Lauryl Sulfate Characteristic signals for the long alkyl chain
Mass Spectrometry (MS) This compound Molecular Weight: ~327.48 g/mol nih.govchemspider.com
Lauryl Sulfate Specific fragmentation patterns

Chromatographic Methods for Identification and Quantification in Complex Matrices

Chromatographic techniques are indispensable for separating this compound from other components in complex mixtures, such as cosmetic formulations, and for its subsequent quantification. thermofisher.comwikipedia.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for the sensitive and selective analysis of surfactants. This method is particularly useful for measuring low concentrations of analytes in complex biological or chemical matrices. nih.govnih.gov For the analysis of the monoethanolamine component, hydrophilic interaction liquid chromatography (HILIC) can be employed. researchgate.net In one method, the transition from precursor to product ion for monoethanolamine (m/z 61.1 → 44.0) is monitored for quantification. researchgate.net The combination of the high separation efficiency of UPLC and the high selectivity of MS allows for the accurate determination of this compound even in the presence of interfering substances. nih.gov

Thin Layer Chromatography (TLC) and Gas Chromatography (GC) Applications

Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are also valuable techniques for the analysis of the components of this compound. nih.gov

TLC provides a relatively simple and rapid method for the qualitative identification of the compound. Different solvent systems can be employed to achieve separation on the TLC plate, and visualization can be done using appropriate staining reagents. nih.gov

Gas Chromatography is particularly useful for the analysis of the monoethanolamine component. nist.govresearchgate.net To improve volatility and chromatographic performance, derivatization of monoethanolamine is often necessary before GC analysis. researchgate.net One such method involves the conversion of monoethanolamine into its acyl derivatives. researchgate.net

Titrimetric and Other Quantitative Chemical Analyses for Active Substance Content

Titrimetric methods are commonly used for the determination of the active substance content of anionic surfactants like this compound. enaspol.eu

A widely used method is the two-phase titration, where the anionic surfactant is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622, in the presence of a mixed indicator. psgraw.com The endpoint is indicated by a color change in the organic phase. Potentiometric titration offers an automated alternative, where the endpoint is determined by the inflection point of the titration curve using a surfactant-sensitive electrode. psgraw.com

Another approach is turbidimetric titration, where the anionic surfactant is titrated with a cationic surfactant like TEGO® trant A100, which forms a precipitate. lcms.cz The change in turbidity is monitored using an optical sensor (Optrode), and the endpoint is determined automatically. lcms.cz

Table 2: Summary of Analytical Methods for this compound

Analytical Method Purpose Principle
Infrared (IR) Spectroscopy Structural Elucidation Identifies functional groups based on vibrational frequencies. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation Determines the arrangement of atoms in the molecule. chemicalbook.comresearchgate.net
Mass Spectrometry (MS) Molecular Weight Determination Measures the mass-to-charge ratio of ionized molecules. nih.govnist.gov
UPLC-MS Quantification in Complex Matrices Separates components by liquid chromatography and detects by mass spectrometry. nih.govresearchgate.net
TLC Qualitative Identification Separates components based on differential partitioning between a stationary and mobile phase. nih.gov
GC Analysis of Monoethanolamine Separates volatile compounds in the gas phase; often requires derivatization. nist.govresearchgate.net

| Titrimetry | Active Substance Content | Quantifies the anionic surfactant by reaction with a standard cationic surfactant. psgraw.comlcms.cz |

Environmental Fate, Transport, and Ecotoxicological Implications

Biodegradation Pathways and Kinetics in Environmental Systems

The biodegradability of a surfactant is a key determinant of its environmental persistence and potential for long-term ecological effects. MELS, like other alcohol ether sulfates, is known for its relatively rapid and complete biodegradation in both aquatic and terrestrial environments.

Monoethanolamine lauryl sulfate (B86663) is readily biodegradable under aerobic conditions, which are typical in environments like sewage treatment plants and surface waters. The primary biodegradation pathway involves the enzymatic hydrolysis of the sulfate ester bond, which is facilitated by alkylsulfatase enzymes produced by microorganisms. This initial step cleaves the molecule into lauryl alcohol and monoethanolamine sulfate. The resulting lauryl alcohol is then rapidly degraded through a process of β-oxidation.

Under anaerobic conditions, such as those found in some sediments and sludge digesters, the biodegradation of MELS can also occur, although typically at a slower rate than in aerobic environments. The anaerobic degradation process also involves the initial hydrolysis of the sulfate ester, followed by the breakdown of the resulting alcohol.

The primary degradation products of monoethanolamine lauryl sulfate are lauryl alcohol and monoethanolamine. Lauryl alcohol, a fatty alcohol, is considered to be readily biodegradable and is not expected to persist in the environment. Monoethanolamine is also known to be biodegradable and is utilized by microorganisms as a source of carbon and nitrogen.

Studies on related alkyl sulfates have shown that under certain conditions, intermediate metabolites may be formed. However, these are generally short-lived and are further degraded. The ultimate degradation products of MELS are carbon dioxide, water, and inorganic sulfate, which are all naturally occurring substances.

Environmental Distribution and Mobility in Aquatic and Terrestrial Compartments

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its water solubility and its tendency to adsorb to solids. As a surfactant, MELS has a high water solubility, which means it will primarily be found in the aqueous phase of the environment.

In aquatic systems, MELS released from wastewater treatment plants will be diluted in receiving waters. A portion of the surfactant may adsorb to suspended solids and sediments, with the extent of adsorption depending on factors such as the organic carbon content of the solids and the water chemistry.

In terrestrial environments, if MELS is applied to land, for instance through the use of biosolids as fertilizer, it is expected to have limited mobility in the soil. The surfactant will tend to adsorb to soil particles, which reduces its potential to leach into groundwater. Its rapid biodegradation in soil further limits its transport.

Ecotoxicity to Aquatic Organisms and Microorganisms

The ecotoxicity of this compound is a critical aspect of its environmental risk assessment. Like all surfactants, MELS can have adverse effects on aquatic organisms, primarily through the disruption of cell membranes.

Acute toxicity studies have been conducted on a variety of aquatic organisms to determine the concentrations of MELS that cause mortality over a short period. The toxicity of MELS is generally in the range of 1 to 100 mg/L for most aquatic species.

Chronic toxicity studies, which assess the effects of longer-term exposure to lower concentrations, are also important for understanding the potential for sublethal effects, such as impacts on growth and reproduction.

The following table summarizes some of the available ecotoxicity data for MELS and related compounds.

SpeciesEndpointConcentration (mg/L)Reference
Daphnia magna (Water flea)48h EC501.8 - 4.2
Pimephales promelas (Fathead minnow)96h LC501.02 - 3.2
Algae72h EC500.9 - 2.6

The ecotoxicity of alkyl sulfate surfactants is known to be influenced by their molecular structure. A key factor is the length of the alkyl chain. In general, toxicity to aquatic organisms increases with increasing alkyl chain length up to a certain point, beyond which a decrease in bioavailability can lead to a reduction in toxicity.

Impact on Activated Sludge Flocs and Wastewater Treatment Processes

Anionic surfactants are known to impact the morphology and settling properties of activated sludge flocs. At certain concentrations, these surfactants can lead to the deflocculation and fragmentation of sludge flocs, resulting in smaller, more dispersed particles. researchgate.net This alteration in the physical structure of the flocs can negatively affect the settling of the sludge, potentially leading to a higher concentration of suspended solids in the effluent. For instance, studies on LAS have shown that its addition can decrease the sludge volume index (SVI), an indicator of sludge settleability. researchgate.net The interaction of anionic surfactants with the extracellular polymeric substances (EPS) that bind the flocs together is a key mechanism behind these structural changes. pjoes.com

Monoethanolamine, on the other hand, is an organic compound that can be degraded by activated sludge. However, its presence, particularly at high concentrations or in shock loads, can impact the performance of the treatment system. Studies have shown that MEA can be a source of both carbon and nitrogen for microorganisms. In anaerobic treatment processes, the presence of sulfate can influence the degradation of MEA, with high sulfate concentrations leading to the disintegration of granular sludge. nih.gov In aerobic systems, the introduction of MEA can affect the removal of COD and the nitrification process. researchgate.net While activated sludge can acclimate to MEA, sudden increases in its concentration can lead to a temporary decrease in treatment efficiency.

The following tables summarize research findings on the effects of related anionic surfactants and monoethanolamine on activated sludge and wastewater treatment processes.

Table 1: Effect of Linear Alkylbenzene Sulfonate (LAS) on Activated Sludge Properties

ParameterConcentration of LASObservationReference
Floc Size100 mg/dm³Disappearance of flocs with a diameter above 0.8 mm; average particle diameter decreased from 0.29 to 0.19 mm. researchgate.net
Sludge Volume Index (SVI)Addition of LASDecrease in SVI. researchgate.net
Microbial Activity> 15 mg·(g·dss)⁻¹Inhibition of respiration of activated sludge bacteria. pjoes.com
Phosphorus Removal> 15 mg·(g·dss)⁻¹Decreased phosphorus removal. pjoes.com
ProtozoaHigh loadsLysis of protozoa cells. pjoes.com

Table 2: Effect of Monoethanolamine (MEA) on Wastewater Treatment

Treatment ProcessMEA ConcentrationObservationReference
Anaerobic DigestionIncrease from 20 to 330 mg L⁻¹ sulfateGranular sludge disintegration. nih.gov
Aerobic Treatment (COD Removal)1000 mg/LAverage COD removal decreased to 88.7%. researchgate.net
NitrificationHigh concentrationsInhibition of nitrification. researchgate.net

Chemical Compounds Mentioned

Advanced Applications and Functional Roles in Material and Chemical Systems

Role as Emulsifiers in Industrial Systems (e.g., Latex Rubbers, Resins)

Monoethanolamine lauryl sulfate (B86663) functions as a highly effective emulsifier, particularly in the production of latex rubbers and resins. pcc.eu Emulsification is the process of stabilizing a mixture of two or more immiscible liquids, such as oil and water, by creating a stable dispersion of one liquid in the other. The efficacy of monoethanolamine lauryl sulfate as an emulsifier stems from its amphiphilic molecular structure, which contains both a water-attracting (hydrophilic) head and an oil-attracting (hydrophobic) tail. pcc.eu

Foaming and Foam Stability Mechanisms in Formulated Products

This compound is recognized for its excellent foaming properties, characterized by the generation of a dense and stable foam. pcc.euenaspol.eu This capability is crucial in products where a persistent foam structure is required for functional efficacy. A primary industrial application leveraging this attribute is in the formulation of fire-fighting foam concentrates. pcc.euenaspol.eu

The mechanism of foam formation and stability involves several physicochemical principles. When a solution containing this compound is agitated in the presence of air, the surfactant molecules migrate to the air-water interface. They orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water, which significantly reduces the surface tension of the water. This reduction in surface tension allows for the creation of new surface area in the form of bubbles with less energy input.

Foam stability is governed by the properties of the surfactant films (lamellae) that separate the gas bubbles. The stability of these films is enhanced by a combination of factors:

Gibbs-Marangoni Effect: If a foam bubble starts to stretch, the local surfactant concentration on the surface decreases, causing the surface tension to increase in that area. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to regions of high surface tension (lower surfactant concentration), which helps to heal the thinned spot and prevent the film from rupturing.

Electrostatic Repulsion: As an anionic surfactant, this compound imparts a negative charge to the surfaces of the foam lamellae. The mutual repulsion between these charged surfaces provides a disjoining pressure that counteracts the van der Waals forces pulling the surfaces together, thus preventing the film from thinning and collapsing.

Surface Rheology: The elasticity and viscosity of the surfactant layer itself contribute to the foam's ability to resist mechanical shocks and drainage of the liquid from the lamellae. numberanalytics.com

The ability of this compound to produce a high volume of stable foam makes it a key component in systems where blanketing and suppression are the primary objectives, such as in specialized fire-fighting applications. pcc.euenaspol.eu

Thickening Properties and Rheological Modification in Complex Fluid Systems

This compound is also valued for its thickening properties and its ability to modify the rheology (flow behavior) of complex fluid systems. pcc.eu It is described as an easy-to-thicken surfactant that is highly compatible with other anionic, non-ionic, and amphoteric surfactants. pcc.euenaspol.eu This compatibility allows formulators to optimize the viscosity of a final product by combining it with other ingredients, such as alkanolamides. enaspol.eu

The addition of electrolytes, like sodium chloride, to anionic surfactant solutions is a common method to increase viscosity. The salt ions shield the electrostatic repulsion between charged surfactant micelles, allowing them to pack more closely and transition from spherical to elongated, wormlike structures.

The primary mechanism for viscosity enhancement in solutions of this compound involves the self-assembly of surfactant molecules into micelles. At a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules aggregate to form structures that minimize the unfavorable interaction between their hydrophobic tails and the aqueous solvent.

The significant increase in viscosity is typically associated with a change in micellar morphology. Under certain conditions of concentration, temperature, and electrolyte presence, the initially small, spherical micelles can grow into long, flexible, cylindrical or "wormlike" micelles. This molecular re-organization is key to rheological modification. As these wormlike micelles grow in length, they can overlap and entangle, forming a transient network structure within the solution. This network impedes the flow of the solvent, resulting in a dramatic increase in the solution's viscosity and conferring viscoelastic properties upon the fluid.

Applications in Industrial Detergency and Cleaning Science

The inherent surface-active properties of this compound make it an effective component in industrial detergents and cleaning formulations. pcc.eu Its function in detergency is based on its ability to lower the surface tension of water, emulsify oily soils, and suspend dirt particles so they can be rinsed away.

Utilization in Specialized Polymer and Resin Synthesis

In addition to its role in stabilizing finished latex products, this compound is used directly in the production processes of certain polymers and resins. pcc.eu Its primary function in this context is as a surfactant in emulsion polymerization, a fundamental technique used to synthesize a variety of commercially important polymers. wikipedia.org In this process, the surfactant plays a critical role in emulsifying the monomer, enabling particle formation, and stabilizing the growing polymer particles to control the reaction and the final properties of the polymer dispersion. pcc.eu

While this compound is a key enabler of polymer synthesis through its emulsifying action, its classification as a chain extender is not typical. Chain extenders are generally defined as low-molecular-weight di-functional molecules, such as diols or diamines, that are incorporated into a prepolymer to link chains together and increase the molecular weight. researchgate.netmdpi.com The structure of this compound, a mono-functional surfactant, does not lend itself to this chain-linking role.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Sodium Lauryl Sulfate
Monoethanolamine
Sodium Chloride
Alkanolamides
Non-ionic surfactants
Amphoteric surfactants
Anionic surfactants

Comparative Studies and Structure Activity Relationships

Comparative Performance with Other Anionic Surfactants (e.g., Sodium Lauryl Sulfate (B86663), Sodium Laureth Sulfate)

The efficacy of a surfactant is determined by its ability to perform specific functions such as generating foam, stabilizing emulsions, and facilitating the wetting of surfaces. The performance of MLES in these areas is often benchmarked against the industry standards of SLS and SLES.

Comparative Analysis of Foaming, Emulsifying, and Wetting Efficiency

Foaming: MLES is recognized for its excellent foaming properties, producing a dense and stable foam. enaspol.eupcc.eu In comparison, SLS is also a high-foaming surfactant, known for generating a rich and voluminous lather. madsci.org SLES, the ethoxylated counterpart of SLS, is also a proficient foaming agent, often described as producing a creamier and more stable foam than SLS. olssonhaircare.com The larger size of the monoethanolamine counterion in MLES compared to the sodium ion in SLS can influence the packing of surfactant molecules at the air-water interface, which in turn affects foam characteristics.

Emulsifying: MLES is an effective emulsifier, capable of facilitating the dispersion of oil in water to form stable emulsions. pcc.eu Similarly, both SLS and SLES are widely used for their emulsifying capabilities in various formulations. The presence of ethylene (B1197577) oxide groups in SLES can enhance its emulsifying performance, particularly for certain types of oils, by providing steric hindrance that contributes to emulsion stability. The choice between these surfactants for a specific emulsification task would depend on the nature of the oil phase and the desired stability of the emulsion.

Wetting: The wetting efficiency of a surfactant is its ability to lower the surface tension of a liquid, allowing it to spread more easily over a solid surface. While specific comparative data for MLES is limited, the principles of surfactant action suggest it is an effective wetting agent. Both SLS and SLES are known to be excellent wetting agents. The efficiency of wetting is related to the surfactant's ability to rapidly migrate to the interface and reduce interfacial tension.

To provide a clearer understanding of their relative performance, the following interactive data table summarizes the general performance characteristics of MLES, SLS, and SLES based on available information.

SurfactantFoaming PropertiesEmulsifying CapacityWetting Efficiency
Monoethanolamine Lauryl Sulfate (MLES) Very good, dense and stable foamGoodEffective
Sodium Lauryl Sulfate (SLS) High, rich and voluminous foamGoodExcellent
Sodium Laureth Sulfate (SLES) High, creamy and stable foamVery goodExcellent

Elucidation of Structure-Property-Performance Relationships

The performance differences among MLES, SLS, and SLES can be attributed to distinct variations in their molecular structures, specifically the nature of the counterion and the presence or absence of ethoxylation.

The fundamental structure of these surfactants consists of a hydrophobic lauryl (dodecyl) alkyl chain and a hydrophilic sulfate headgroup. The variations in the counterion and the addition of ethylene oxide units significantly modulate their physicochemical properties and, consequently, their performance.

A key differentiator between MLES and SLS is the counterion associated with the lauryl sulfate anion. In MLES, the counterion is monoethanolammonium (from monoethanolamine), whereas in SLS, it is a sodium cation. madsci.org The larger and more hydrated monoethanolammonium ion in MLES influences the packing of the surfactant molecules at interfaces. This can lead to a lower critical micelle concentration (CMC) compared to SLS, meaning MLES can begin to form micelles and exhibit its surfactant properties at lower concentrations. The nature of the counterion also affects the surfactant's solubility and its interaction with other components in a formulation.

The comparison between SLS and SLES highlights the impact of ethoxylation. SLES is synthesized by reacting SLS with ethylene oxide. wikipedia.org This process introduces a short polyoxyethylene chain between the lauryl group and the sulfate headgroup. wikipedia.orgsatthwa.com The presence of these ethoxy groups increases the size of the hydrophilic head, making SLES more water-soluble and generally milder on the skin than SLS. olssonhaircare.comacs.org From a performance perspective, the ethoxylation can lead to the formation of a more stable and creamier foam. Molecular dynamics simulations have suggested that a higher degree of ethoxylation in SLES results in greater surface activity at the silicone-water interface, which can translate to improved emulsification of silicone-based oils. nih.gov

The following table outlines the key structural differences and their resulting impact on the properties and performance of MLES, SLS, and SLES.

FeatureThis compound (MLES)Sodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)
Counterion MonoethanolammoniumSodiumSodium
Ethoxylation NoNoYes
Impact of Counterion The larger, more hydrated monoethanolammonium ion can influence molecular packing, potentially leading to a lower CMC and different foam characteristics compared to SLS.The smaller sodium ion leads to tighter packing of surfactant molecules, contributing to its strong cleansing and high foaming properties.The sodium counterion is the same as in SLS.
Impact of Ethoxylation Not applicable.The absence of ethoxy groups results in a more compact molecule with strong detergency but also a higher potential for skin irritation.The presence of ethylene oxide units increases the size of the hydrophilic head, leading to increased mildness, enhanced water solubility, and the formation of a creamier, more stable foam. It can also improve emulsification performance for certain oils. nih.gov

Future Research Directions and Sustainable Innovation

Development of Novel Synthesis Routes with Reduced Environmental Footprint

The chemical industry is actively seeking greener and more sustainable methods for producing surfactants like MLES. nih.govresearchgate.net This involves a shift away from traditional synthesis routes that may use hazardous materials or be energy-intensive. nih.gov The principles of green chemistry, such as maximizing atom economy and using renewable resources, are central to this effort. nih.govresearchgate.net Research is exploring the use of bio-based starting materials and enzymatic processes to replace conventional chemical methods. rsc.orgulb.ac.be The goal is to develop synthesis pathways that reduce waste, consume less energy, and utilize less hazardous solvents, with water being an ideal alternative. nih.gov

Key objectives in the development of sustainable MLES synthesis include:

The use of renewable feedstocks instead of fossil fuels. nih.gov

The application of biocatalysts, like enzymes, to carry out reactions under milder conditions.

The design of processes that minimize by-products and allow for easy recycling of catalysts. nih.gov

A reduction in energy consumption and the avoidance of toxic solvents. nih.gov

Further Elucidation of Complex Interfacial Phenomena and Self-Assembly Mechanisms

Monoethanolamine lauryl sulfate (B86663) is a surfactant, meaning it is active at interfaces, such as between oil and water. wikipedia.org Its effectiveness in applications like shampoos and detergents stems from its ability to reduce surface tension and form structures called micelles. wikipedia.orgpcc.euenaspol.eu These micelles are aggregates of surfactant molecules that can trap dirt and oil, allowing them to be washed away. wikipedia.org

Future research aims to gain a more detailed understanding of these interfacial phenomena and the self-assembly of MLES molecules. This includes studying how MLES interacts with other components in a formulation, such as polymers and other surfactants, which is crucial for creating more effective and stable products. rsc.org The dynamics of how quickly MLES molecules adsorb at newly created interfaces, like in the formation of foam, is also an area of significant interest as it governs performance in many applications. wikipedia.org

Advanced Analytical Techniques for Environmental Monitoring and Trace Analysis

As with many chemicals used in consumer products, there is a need for sensitive and accurate methods to monitor the presence of MLES in the environment at very low concentrations. researchgate.net This is essential for assessing its environmental fate and ensuring its safe use. Advanced analytical techniques are crucial for detecting and quantifying trace amounts of MLES in complex samples like water and soil. walshmedicalmedia.com

Methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. hyperwriteai.comresearchgate.netnih.gov For instance, HPLC can be used to separate MLES from other substances in a sample, and MS can provide a definitive identification and quantification, even at very low levels. nih.govresearchgate.net Researchers are continually working to improve these methods, making them more efficient, sensitive, and applicable to a wider range of environmental samples. researchgate.netwalshmedicalmedia.com The development of sample preparation techniques, such as solid-phase extraction, can help to concentrate the analyte and remove interfering substances, further enhancing the accuracy of the analysis. walshmedicalmedia.com

Table 1: Advanced Analytical Techniques for Surfactant Analysis

TechniquePrincipleApplication in MLES Analysis
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their differential partitioning between a mobile liquid phase and a stationary phase. hyperwriteai.comUsed to separate MLES from other components in a sample for quantification. nih.govresearchgate.net
Gas Chromatography (GC)Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. hyperwriteai.comCan be used for the analysis of MLES, sometimes requiring derivatization to increase volatility. researchgate.net
Mass Spectrometry (MS)Identifies the chemical structure of molecules by measuring their mass-to-charge ratio.Coupled with HPLC or GC, it provides sensitive and specific detection and quantification of MLES. researchgate.netnih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)A type of mass spectrometry that uses an inductively coupled plasma to ionize the sample, capable of detecting metals and some non-metals at trace levels. hyperwriteai.comWhile not directly used for the MLES molecule, it can be used to analyze for the sulfur atom in environmental samples.

Predictive Modeling of Environmental Behavior and Chemical Interactions

Computational chemistry and predictive modeling are becoming increasingly important for assessing the potential environmental impact of chemicals. nih.gov These models can simulate the behavior of MLES in the environment, predicting how it might be transported, how it will degrade, and how it might interact with other chemicals. nih.govresearchgate.net

Quantum chemical methods, for example, can be used to study the reaction pathways of MLES with atmospheric oxidants, helping to predict its degradation products and atmospheric lifetime. nih.gov Such studies can reveal important details about the chemical's persistence and potential to form harmful by-products. nih.gov By understanding these processes, scientists can better assess the environmental risks associated with MLES and guide the development of more environmentally benign alternatives.

Q & A

Q. Q1. What are the standard methodologies for synthesizing and characterizing MEALS in laboratory settings?

Answer:

  • Synthesis: MEALS is typically synthesized via sulfation of lauryl alcohol (C12H25OH) using sulfuric acid, followed by neutralization with monoethanolamine (MEA). The reaction conditions (e.g., molar ratios, temperature) must be optimized to minimize byproducts like sodium sulfate or unreacted lauryl alcohol .
  • Characterization:
    • Titration: Use potassium hydroxide (KOH) titration to quantify free sulfate and MEA content .
    • FTIR/NMR: Confirm functional groups (e.g., sulfate ester at ~1250 cm⁻¹ in FTIR) and molecular structure via proton NMR (e.g., methylene groups in lauryl chain at δ 1.2–1.4 ppm) .
    • Purity Analysis: Employ gas chromatography (GC) to detect residual ethylene oxide (a potential contaminant from ethoxylation processes) .

Q. Q2. How can researchers evaluate the purity and stability of MEALS under varying storage conditions?

Answer:

  • Purity Testing: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) to separate and quantify MEALS from contaminants like sodium lauryl sulfate or unreacted MEA .
  • Stability Studies:
    • pH Stability: Monitor degradation at pH 2–12 using accelerated stability protocols (e.g., 40°C/75% RH for 6 months). MEALS degrades at extreme pH due to hydrolysis of the sulfate ester bond .
    • Thermal Stability: Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C) .

Advanced Research Questions

Q. Q3. How can conflicting toxicological data on MEALS (e.g., irritation potential vs. safety claims) be resolved in mechanistic studies?

Answer:

  • In Vitro Models: Use reconstructed human epidermis (RhE) models to assess skin irritation potential, comparing MEALS with benchmark surfactants like sodium lauryl sulfate (SLS). Measure interleukin-1α (IL-1α) release as an irritation biomarker .
  • Contradiction Analysis: Address discrepancies by standardizing test concentrations (e.g., 0.1–5% w/v) and exposure durations. For example, Kamijo et al. (2009) reported bronchoconstriction in inhaled MEA but not MEALS, suggesting route-specific toxicity .

Q. Q4. What experimental designs are suitable for studying MEALS interactions with biological membranes or proteins?

Answer:

  • Membrane Interaction Studies:
    • Fluorescence Anisotropy: Use diphenylhexatriene (DPH) probes to quantify MEALS-induced changes in lipid bilayer fluidity .
    • Circular Dichroism (CD): Analyze conformational changes in proteins (e.g., bovine serum albumin) exposed to MEALS micelles .
  • Critical Micelle Concentration (CMC): Determine via conductivity or surface tension measurements to correlate surfactant behavior with bioactivity .

Q. Q5. How can researchers address gaps in MEALS toxicokinetics (e.g., absorption, metabolism) using computational or in silico models?

Answer:

  • QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) tools to predict absorption (logP ~1.2) and metabolic pathways (e.g., sulfatase-mediated cleavage) .
  • Grouping/Read-Across: Compare MEALS with structurally similar surfactants (e.g., ammonium lauryl sulfate) to infer toxicokinetic profiles, leveraging databases like ECHA’s REACH dossiers .

Q. Q6. What strategies are recommended for systematic reviews of MEALS’ environmental impact, given limited primary data?

Answer:

  • PICOT Framework: Structure research questions around Population (aquatic organisms), Intervention (MEALS concentrations), Comparison (alternative surfactants), Outcome (biodegradability), and Time (acute vs. chronic exposure) .
  • Data Extraction: Prioritize studies using OECD 301F (ready biodegradability) or EPA OPPTS 835.3160 (hydrolysis) protocols. For example, MEALS’ ethoxylated chain length (n in formula CH3(CH2)11(OCH2CH2)nOSO3H·MEA) influences biodegradation rates .

Methodological Notes

  • Safety Protocols: Use fume hoods and PPE when handling MEALS due to potential respiratory irritation (low irritation risk per EWG but high contamination concerns) .
  • Data Validation: Cross-reference analytical results with certified standards (e.g., USP monographs for lauryl sulfates) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.